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Compound of Interest

2-Methyl-4-(4-
Compound Name:
methylphenoxy)aniline

Cat. No. B3171887

Disclaimer: As of late 2025, specific theoretical or experimental studies directly investigating 2-
Methyl-4-(4-methylphenoxy)aniline are not readily available in published scientific literature.
This guide, therefore, provides a comprehensive framework for the potential theoretical and
experimental characterization of this molecule, drawing upon established methodologies for
analogous substituted phenoxyaniline and diaryl ether compounds. This document is intended
to serve as a foundational resource for researchers, scientists, and drug development
professionals interested in exploring this and similar chemical entities.

Introduction

Diaryl ether linkages are prevalent structural motifs in a variety of biologically active molecules
and functional materials. The incorporation of an aniline moiety, particularly with further
substitution on the aromatic rings, offers a versatile scaffold for tuning electronic properties,
reactivity, and potential biological interactions. 2-Methyl-4-(4-methylphenoxy)aniline
represents a specific example of this class of compounds, and its study can provide valuable
insights into structure-property relationships. This guide outlines the probable synthetic routes,
characterization techniques, and computational analysis that would be employed in a thorough
investigation of this molecule.

Synthesis and Characterization
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The synthesis of 2-Methyl-4-(4-methylphenoxy)aniline would likely proceed via a nucleophilic
aromatic substitution reaction, a common method for forming diaryl ethers.

Experimental Protocol: Synthesis

A probable synthetic route would involve the Ullmann condensation or a similar copper-
catalyzed coupling reaction.

Materials:

e 4-Bromo-2-methylaniline (or 4-iodo-2-methylaniline)

e 4-Methylphenol (p-cresol)

o Copper(l) iodide (Cul) or other suitable copper catalyst

e Abase such as potassium carbonate (K2COs) or cesium carbonate (Cs2CO3)

» A high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide
(DMSO)

Procedure:

e To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-
methylaniline (1.0 eq), 4-methylphenol (1.2 eq), potassium carbonate (2.0 eq), and the
copper catalyst (0.1 eq).

e Add the anhydrous solvent (DMF or DMSO) to the flask.

e Heat the reaction mixture to a temperature between 120-160 °C and maintain for 12-24
hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.

e Quench the reaction with water and extract the product with an organic solvent such as ethyl
acetate.
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» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel to yield 2-Methyl-4-(4-
methylphenoxy)aniline.

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques
to confirm its structure and purity.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR would show distinct signals for the aromatic protons on both phenyl rings, as well
as singlets for the two methyl groups and a broad singlet for the amine (-NH2) protons.

o 13C NMR would provide signals for all unique carbon atoms in the molecule, including the
two methyl carbons and the aromatic carbons.

o Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be expected to
show characteristic absorption bands for N-H stretching of the primary amine (around 3300-
3500 cm™1), C-N stretching, C-O-C stretching of the diaryl ether (around 1200-1250 cm™1),
and C-H stretching and bending vibrations for the aromatic rings and methyl groups.[1]

e Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular
weight of the compound and to analyze its fragmentation pattern, further confirming the
structure.

Theoretical Studies

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful
tool for understanding the electronic structure, reactivity, and spectroscopic properties of
molecules.[2]

Computational Methodology

Software: Gaussian, ORCA, or similar quantum chemistry software packages.
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Method: Density Functional Theory (DFT) is a common and effective method for these types of
calculations.[3]

Functional and Basis Set: A combination such as B3LYP with a 6-311++G(d,p) basis set is
often used to provide a good balance between accuracy and computational cost for geometry
optimization, frequency calculations, and electronic property predictions for organic molecules.

[4]

Calculations to be Performed:

Geometry Optimization: To find the lowest energy conformation of the molecule.

» Frequency Analysis: To confirm that the optimized structure is a true minimum on the
potential energy surface (no imaginary frequencies) and to predict the vibrational spectra (IR
and Raman).

o Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular
Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and
visualization of their distributions. The HOMO-LUMO energy gap is a key indicator of
chemical reactivity and stability.[5]

e Molecular Electrostatic Potential (MEP) Mapping: To visualize the electron density
distribution and identify regions susceptible to electrophilic and nucleophilic attack.

e Natural Bond Orbital (NBO) Analysis: To study intramolecular interactions, charge
delocalization, and hyperconjugative effects.

lllustrative Data Presentation

The following tables present hypothetical quantitative data for 2-Methyl-4-(4-
methylphenoxy)aniline based on typical values for similar compounds. These are for
illustrative purposes only.

Table 1: Predicted Geometrical Parameters (DFT/B3LYP/6-311++G(d,p))
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Parameter Bond Length (A) Parameter Bond Angle (°)
C-O (ether) 1.36 -1.42 C-O-C (ether) 118 - 122

C-N (amine) 1.38-1.45 H-N-H (amine) 108 - 112

C-C (aromatic) 1.38-1.41 C-C-C (aromatic) 118-121

C-H (aromatic) 1.08-1.10

C-C (methyl) 1.50-1.54

C-H (methyl) 1.09-1.11

Table 2: Predicted Vibrational Frequencies (DFT/B3LYP/6-311++G(d,p))

Vibrational Mode Wavenumber (cm~2)
N-H asymmetric stretch ~3450

N-H symmetric stretch ~3360

C-H aromatic stretch 3030 - 3100

C-H methyl stretch 2920 - 2980

C=C aromatic stretch 1500 - 1600

N-H scissoring ~1620

C-O-C asymmetric stretch ~1240

C-N stretch ~1280

Table 3: Predicted Electronic Properties (DFT/B3LYP/6-311++G(d,p))
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Property Value

HOMO Energy -5.0to-5.5eV
LUMO Energy -05t0-1.0eV
HOMO-LUMO Energy Gap 4.0t05.0eV

Dipole Moment

1.5to0 2.5 Debhye

lonization Potential 50to5.5eV
Electron Affinity 0.5t01.0eV
Visualizations
Experimental Workflow
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Caption: Generalized workflow for the synthesis and characterization of 2-Methyl-4-(4-
methylphenoxy)aniline.

Theoretical Analysis Pathway
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Caption: Conceptual workflow for the theoretical analysis of 2-Methyl-4-(4-
methylphenoxy)aniline using DFT.

Conclusion

While direct experimental or theoretical data for 2-Methyl-4-(4-methylphenoxy)aniline is
currently lacking in the public domain, this guide provides a robust framework for its
investigation. The synthetic and analytical methods described are well-established for this class
of compounds. Furthermore, the outlined computational approach would yield significant
insights into its structural, electronic, and reactive properties. Such a study would contribute
valuable knowledge to the fields of medicinal chemistry and materials science, where
substituted diaryl ethers and anilines are of considerable interest. Future research in this area
would be beneficial to fully elucidate the specific characteristics of this promising molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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